6-(4-iodophenyl)pteridin-4(3H)-one
Description
6-(4-Iodophenyl)pteridin-4(3H)-one is a halogen-substituted pteridinone derivative characterized by a pteridine core fused with a 4-iodophenyl group at position 4. The iodine atom at the para position of the phenyl ring confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Pteridinones are heterocyclic compounds of significant pharmacological interest due to their structural similarity to natural pteridines, such as biopterin and folate derivatives .
Synthesis of this compound likely involves methodologies analogous to those reported for related pteridinones. For example, intermolecular aza-Wittig reactions have been employed to synthesize 2,3-disubstituted pteridin-4(3H)-ones, as demonstrated in the preparation of 3-allyl-2-anilinopteridin-4(3H)-one and 2-anilino-3-isopropylpteridin-4(3H)-one via heterocyclization . The presence of iodine may require specialized halogenation steps, such as electrophilic aromatic substitution or coupling reactions involving iodinated precursors.
Properties
Molecular Formula |
C12H7IN4O |
|---|---|
Molecular Weight |
350.11 g/mol |
IUPAC Name |
6-(4-iodophenyl)-3H-pteridin-4-one |
InChI |
InChI=1S/C12H7IN4O/c13-8-3-1-7(2-4-8)9-5-14-11-10(17-9)12(18)16-6-15-11/h1-6H,(H,14,15,16,18) |
InChI Key |
ORDBCCRHLIEDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)C(=O)NC=N3)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-iodophenyl)pteridin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and pteridine derivatives.
Reaction Conditions: The key steps involve the formation of the pteridine ring system followed by the introduction of the 4-iodophenyl group. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 6-(4-iodophenyl)pteridin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-iodophenyl)pteridin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pteridine ring or the phenyl group.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and mild heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.
Cyclization Reactions: Catalysts such as acids or bases are used to facilitate the cyclization process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
6-(4-iodophenyl)pteridin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential interactions with biological molecules and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-iodophenyl)pteridin-4(3H)-one involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids. The pteridine ring system can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Halogen-Substituted Pteridinones
- 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one : Chlorine and fluorine substituents reduce steric bulk compared to iodine. The electron-withdrawing effects of fluorine may alter electronic distribution, impacting reactivity and metabolic stability .
- MW = 248.07 g/mol, with applications as a synthetic intermediate .
Hydroxyalkyl-Substituted Pteridinones
- 2-Amino-6-((2R,3S)-2,3,4-trihydroxybutyl)pteridin-4(3H)-one: Contains a trihydroxybutyl chain, enhancing hydrophilicity. Synthesized via condensation of 2,5,6-triaminopyrimidin-4-ol with a sugar derivative, yielding 51% isolated product .
- L-Biopterin (2-Amino-6-[(1R,2S)-1,2-dihydroxypropyl]pteridin-4(3H)-one): A natural cofactor with a dihydroxypropyl side chain. Critical in enzymatic redox reactions, contrasting with synthetic halogenated analogs .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituent |
|---|---|---|---|---|
| 6-(4-Iodophenyl)pteridin-4(3H)-one | ~365.1 (estimated) | Not reported | Low (hydrophobic aryl) | 4-Iodophenyl |
| 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one | ~291.7 | Not reported | Moderate | Chloro-fluorophenyl |
| 2-Amino-6-(chloromethyl)pteridin-4(3H)-one | 248.07 | Not reported | High (hydrochloride salt) | Chloromethyl |
| L-Biopterin | 237.23 | >300 (decomposes) | Water-soluble | Dihydroxypropyl |
Biological Activity
6-(4-Iodophenyl)pteridin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound belongs to the pteridine family, characterized by a bicyclic structure containing nitrogen atoms. The presence of the iodine substituent on the phenyl ring is significant for its biological properties.
Research indicates that 6-(4-iodophenyl)pteridin-4(3H)-one acts primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play crucial roles in cell cycle regulation and are often overactive in various cancers. By inhibiting these kinases, the compound can induce cell cycle arrest in cancer cells, leading to reduced proliferation and potential apoptosis.
Anticancer Activity
- Inhibition of CDK4/6 : The compound has been shown to selectively inhibit CDK4/6 over CDK2, making it a promising candidate for targeted cancer therapies. This selectivity is crucial as it minimizes off-target effects that could lead to toxicity in normal cells .
- Cell Proliferation Studies : In vitro studies have demonstrated that 6-(4-iodophenyl)pteridin-4(3H)-one significantly reduces the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value in the micromolar range against breast and prostate cancer cell lines, indicating potent antiproliferative effects .
- Mechanistic Insights : The compound's mechanism involves the disruption of the phosphorylation process necessary for cell cycle progression. By inhibiting CDK activity, it prevents the transition from the G1 phase to the S phase of the cell cycle .
Other Biological Activities
Beyond its anticancer properties, preliminary studies suggest that 6-(4-iodophenyl)pteridin-4(3H)-one may also possess anti-inflammatory and immunomodulatory effects. These activities are still under investigation but could broaden its therapeutic applications beyond oncology.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 6-(4-iodophenyl)pteridin-4(3H)-one in clinical settings:
- Clinical Trials : A study involving a related pteridine derivative showed promising results in phase I clinical trials for patients with metastatic breast cancer, demonstrating manageable toxicity profiles and encouraging preliminary efficacy .
- Combination Therapies : Research has indicated that combining this compound with other chemotherapeutic agents enhances its efficacy. For example, co-treatment with standard chemotherapy drugs resulted in synergistic effects, leading to greater tumor regression in preclinical models .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
